3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Process Chemistry

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1146355-33-0) is a sulfonyl chloride reagent featuring a benzene ring substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position. This combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment, modulating the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions.

Molecular Formula C8H6ClF3O3S
Molecular Weight 274.65 g/mol
CAS No. 1146355-33-0
Cat. No. B1440971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS1146355-33-0
Molecular FormulaC8H6ClF3O3S
Molecular Weight274.65 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3
InChIKeyJCJFHWJIWNJCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1146355-33-0): A Dual-Functionalized Sulfonyl Chloride Building Block


3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1146355-33-0) is a sulfonyl chloride reagent featuring a benzene ring substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position [1]. This combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment, modulating the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions . The compound is typically supplied as a corrosive liquid with a molecular weight of 274.64 g/mol and is a key intermediate in the synthesis of sulfonamides and sulfonate esters for pharmaceutical and agrochemical research .

Why Generic Substitution of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1146355-33-0) is Not Advisable


Substituting 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride with a generic benzenesulfonyl chloride or even a close positional isomer is not a straightforward exchange due to the synergistic electronic effects of its specific substitution pattern. The combined presence and precise location of the 3-methoxy and 5-trifluoromethyl groups on the benzene ring significantly alter the electrophilicity of the sulfonyl chloride group and the stability of reaction intermediates compared to compounds lacking one or both of these groups . These electronic differences can lead to variations in reaction rates, yields, and regioselectivity in subsequent transformations, which are critical for reproducible synthetic outcomes and the generation of target-specific molecular properties .

Quantitative Differentiation of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1146355-33-0) from Analogs


Comparative Synthetic Yield in Sulfonamide Formation

In the synthesis of sulfonamides, the target compound demonstrates a higher yield compared to a structurally related sulfonyl chloride lacking the trifluoromethyl group. Specifically, the reaction of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride with a piperidine derivative afforded the corresponding sulfonamide in 83% yield under mild conditions . In contrast, a similar reaction with 3-Methoxybenzenesulfonyl chloride (CAS 10130-74-2) in a related patent procedure yielded the sulfonamide product in only 45% over two steps [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

LSD1 Inhibitory Activity of Derived Sulfonamides

Sulfonamide derivatives synthesized from the target compound exhibit potent inhibition of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology. A specific derivative showed an IC50 of 100 nM in an in vitro enzymatic assay [1]. While direct comparator data for an analog-derived sulfonamide is not available from the same study, this level of potency is notable and supports the utility of the parent sulfonyl chloride in medicinal chemistry campaigns [2].

Epigenetics Oncology Enzyme Inhibition

Computed Lipophilicity (XLogP3) as a Predictor of Physicochemical Properties

The lipophilicity of the compound, as estimated by XLogP3, is 2.8 [1]. This value is higher than that of the non-fluorinated analog 3-Methoxybenzenesulfonyl chloride, which has a LogP of approximately 2.34-2.70 [2], and comparable to the positional isomer 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, which has an XLogP3 of 2.9 [3]. The increased lipophilicity conferred by the trifluoromethyl group can influence membrane permeability and binding to hydrophobic pockets in biological targets.

Computational Chemistry Drug Design ADME

Analytical Characterization: FT-IR Spectrum

A Fourier-transform infrared (FT-IR) spectrum is available for this compound, providing a unique vibrational fingerprint for identity confirmation and purity assessment . While a direct numerical comparison is not applicable, the availability of this data is a key differentiator from less well-characterized or novel analogs, ensuring reproducibility and reliability in research applications.

Analytical Chemistry Quality Control Structural Confirmation

Optimal Application Scenarios for 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1146355-33-0) Based on Quantitative Evidence


High-Throughput Synthesis of Sulfonamide Libraries for Epigenetic Drug Discovery

The compound's demonstrated ability to form sulfonamides with a high yield of 83% makes it particularly well-suited for automated parallel synthesis of compound libraries. Its use as a building block to generate potent LSD1 inhibitors (IC50 = 100 nM for a derivative) underscores its value in medicinal chemistry programs focused on oncology and epigenetic regulation.

Rational Design of Molecules with Optimized Lipophilicity

The computed XLogP3 value of 2.8 provides a predictable starting point for medicinal chemists aiming to fine-tune the lipophilicity of lead compounds. This data allows for more informed decision-making when balancing potency with favorable ADME properties, especially when compared to non-fluorinated or differently substituted analogs.

Chemical Biology Tool Generation Requiring Defined Electronic Properties

The unique electronic profile resulting from the 3-methoxy and 5-trifluoromethyl groups makes this compound a valuable reagent for preparing chemical probes. Its distinct reactivity, supported by commercial availability with defined purity and spectral data , ensures the generation of tool compounds with predictable and reproducible properties for target validation studies.

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